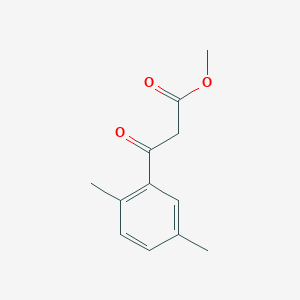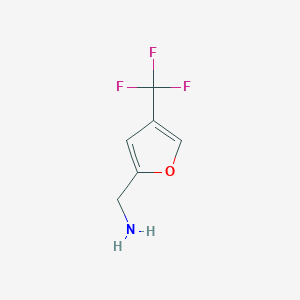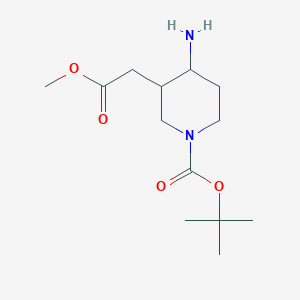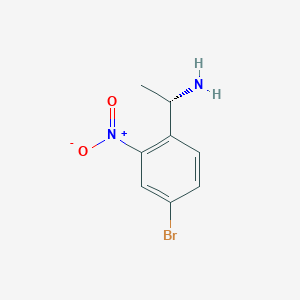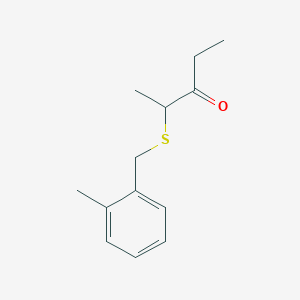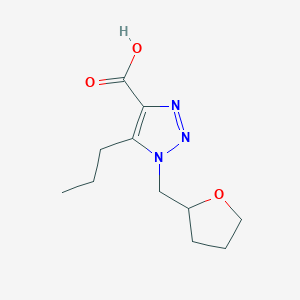![molecular formula C14H22N2O4 B13529445 (3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine: is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl, ethoxycarbonyl, and isocyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine typically involves multiple steps, starting from simpler precursors One common approach is to begin with a piperidine derivative, which undergoes sequential functional group transformations to introduce the tert-butoxycarbonyl, ethoxycarbonyl, and isocyano groups
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable synthesis, and employing purification techniques such as chromatography and crystallization to isolate the final product .
化学反応の分析
Types of Reactions
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine has several scientific research applications, including:
Biology: Its unique structure allows for the study of enzyme interactions and the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and advanced materials with specific properties
作用機序
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction. The isocyano group, in particular, is known for its ability to form strong covalent bonds with nucleophilic sites on proteins, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-4-isocyanopiperidine
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-aminopiperidine
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-hydroxypiperidine
Uniqueness
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine is unique due to the presence of the isocyano group, which imparts distinct reactivity and binding properties. This sets it apart from similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications .
特性
分子式 |
C14H22N2O4 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-isocyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-6-19-12(17)10-9-16(8-7-11(10)15-5)13(18)20-14(2,3)4/h10-11H,6-9H2,1-4H3/t10-,11+/m1/s1 |
InChIキー |
AYFAWDNZYNVRAB-MNOVXSKESA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CN(CC[C@@H]1[N+]#[C-])C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CN(CCC1[N+]#[C-])C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


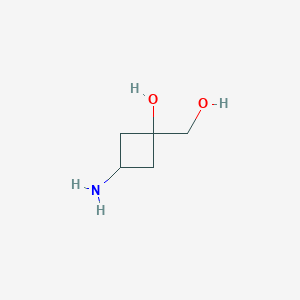

![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)

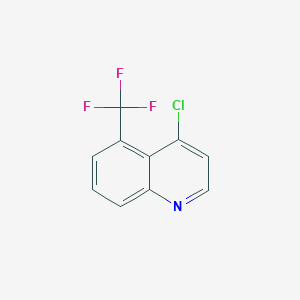

![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)

